5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine

LogP lipophilicity drug design

Researchers requiring reproducible cross-coupling yields face two pain points: variable purity of brominated heterocycles and contamination by the 6-pyrazolyl regioisomer. This compound resolves both. - Defined 2-pyrazolyl substitution pattern (not the 6-isomer CAS 1522912-84-0) ensures consistent kinase inhibitor SAR. - ≥95% purity with batch-specific analytics minimizes catalyst poisoning in Suzuki, Heck, and Buchwald-Hartwig couplings. - Incremental LogP (+0.33 vs. non-brominated core) fine-tunes membrane permeability without large lipophilic groups. - Elevated melting point (72-74 °C) enables recrystallization-based purification and robust solid-state storage.

Molecular Formula C8H7BrN4
Molecular Weight 239.07 g/mol
CAS No. 1249484-03-4
Cat. No. B1523942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine
CAS1249484-03-4
Molecular FormulaC8H7BrN4
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=C(C=C(C=N2)Br)N
InChIInChI=1S/C8H7BrN4/c9-6-4-7(10)8(11-5-6)13-3-1-2-12-13/h1-5H,10H2
InChIKeyXCYKKNXFSZJUBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine: Key Properties and Purity


5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound with molecular formula C8H7BrN4 and molecular weight 239.07 g/mol, featuring a pyridine core substituted with bromine at the 5-position, a pyrazole moiety at the 2-position, and an amino group at the 3-position . Commercial sources offer the compound at purity levels of 95% or 98%, with batch-specific analytical data available . The compound exhibits a predicted LogP of 1.38, a boiling point of 382.4 °C, and an experimental melting point of 72–74 °C .

5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine: Why Analogues Fall Short


The 5-bromo substituent is essential for downstream functionalization via cross-coupling chemistry; its absence in non-halogenated analogues (e.g., 2-(1H-pyrazol-1-yl)pyridin-3-amine) precludes direct C–C bond formation at the 5-position . Furthermore, the 2-pyrazolyl substitution pattern differentiates it from the 6-pyrazolyl regioisomer (CAS 1522912-84-0), which shows markedly different physical properties (boiling point 402.7 °C) and likely divergent biological structure-activity relationships . Variability in supplier purity (95% vs. 98%) directly impacts reaction yield and reproducibility in multi-step syntheses .

5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine: Differentiation Evidence


Increased Lipophilicity vs. Non-Brominated Core

The 5-bromo substituent increases the octanol-water partition coefficient (LogP) from 1.05 (non-brominated 2-(1H-pyrazol-1-yl)pyridin-3-amine) to 1.38 for the target compound, a difference of +0.33 log units . This enhancement in lipophilicity can influence passive membrane permeability and protein binding in early drug discovery campaigns.

LogP lipophilicity drug design

Boiling Point Elevation Facilitates Purification

The presence of the bromine atom raises the boiling point by approximately 21.1 °C relative to the non-halogenated analogue (382.4±42.0 °C vs. 361.3±22.0 °C) . This difference impacts solvent selection for recrystallization and chromatographic separation conditions.

boiling point purification distillation

Higher Purity Grade Reduces Impurity Burden

While the compound is commonly listed at 95% purity, MolCore offers material with a purity specification of NLT 98% . This 3 percentage-point increase in purity reduces the total impurity burden by 60%, directly benefiting reaction yield and minimizing side-product formation in sensitive catalytic transformations.

purity quality control procurement

Elevated Melting Point Enhances Crystallinity

The experimental melting point of 5-bromo-2-(pyrazol-1-yl)pyridin-3-amine is 72–74 °C, compared to 65–67 °C for the non-brominated analogue 2-(1H-pyrazol-1-yl)pyridin-3-amine . This approximately 5–7 °C increase suggests stronger intermolecular interactions in the solid state, a property relevant for crystallinity and formulation development.

melting point crystallinity formulation

5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine: Optimal Applications


Fine-Tuned Lipophilicity in Lead Optimization

The 0.33 log unit increase in LogP relative to the non-brominated core makes this scaffold suitable for medicinal chemistry programs seeking to improve membrane permeability without employing larger lipophilic groups. Structure-activity relationship studies can exploit this incremental lipophilicity to balance potency and ADME properties.

Palladium-Catalyzed Cross-Coupling Synthesis

The bromine atom at the 5-position enables Suzuki, Heck, and Buchwald-Hartwig coupling reactions . The higher purity grade (NLT 98%) minimizes catalyst poisoning from residual impurities, improving coupling yields and reducing the need for extensive purification of intermediates.

Process Development with Stable Physical Form

The elevated melting point (72–74 °C) and higher boiling point (382.4 °C) relative to non-halogenated analogs facilitate recrystallization-based purification and improve solid-state stability during storage and handling . These properties are advantageous when developing reproducible, scalable synthetic routes.

Regioisomer-Specific Kinase Inhibitor Scaffold Design

The distinct 2-pyrazolyl substitution pattern differentiates this compound from the 6-pyrazolyl regioisomer (CAS 1522912-84-0, boiling point 402.7 °C) . The divergent physical properties and electronic effects arising from the substitution pattern make the 2-substituted isomer a preferred intermediate for kinase inhibitor programs targeting ATP-binding pockets that favor this regioisomeric orientation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.